

# Application Note: Ultrasensitive Quantification of Liraglutide in Human Plasma by LC-MS/MS

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Liraglutide*

Cat. No.: *B1674861*

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## Abstract

This application note presents a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **liraglutide**, a glucagon-like peptide-1 (GLP-1) receptor agonist, in human plasma. The protocol employs a combination of protein precipitation and solid-phase extraction (SPE) for sample cleanup, followed by reversed-phase ultra-high-performance liquid chromatography (UHPLC) separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise and accurate measurement of **liraglutide** concentrations. The assay demonstrates excellent linearity over a wide dynamic range with a lower limit of quantification (LLOQ) of 0.1 ng/mL.

## Introduction

**Liraglutide** is a therapeutic peptide used in the management of type 2 diabetes and obesity.<sup>[1]</sup> Accurate quantification of **liraglutide** in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS offers superior selectivity and sensitivity compared to traditional immunoassay methods for peptide quantification. However, challenges in developing robust LC-MS/MS assays for peptides like **liraglutide** include their large molecular size, potential for poor ionization and fragmentation, and susceptibility to adsorption

and non-specific binding.[2] This application note details a validated method that overcomes these challenges to provide reliable quantification of **liraglutide** in human plasma.

## Experimental

### Materials and Reagents

- **Liraglutide** reference standard
- Isotopically labeled **liraglutide** internal standard (IS) (e.g., [13C6,15N]-Leu(26)-**liraglutide**) [1]
- Human plasma (K2EDTA)
- Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)
- Formic acid (FA)
- Ammonium hydroxide
- Solid-phase extraction (SPE) cartridges (e.g., Oasis WAX  $\mu$ Elution Plate)[3]

### Equipment

- UHPLC system (e.g., Thermo Scientific Horizon, Waters ACQUITY UPLC I-Class)[4]
- Triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Altis Plus, Waters Xevo TQ-S, SCIEX 7500)[1][4][5]
- Analytical column (e.g., Hypersil GOLD Peptide, ACQUITY Premier Peptide BEH C18)[4][6]
- Microcentrifuge
- 96-well collection plates

### Sample Preparation

A combined protein precipitation and solid-phase extraction protocol is utilized for sample clean-up.[1]

- Protein Precipitation: To 100  $\mu$ L of plasma sample, add 25  $\mu$ L of the internal standard spiking solution. Precipitate proteins by adding 300  $\mu$ L of methanol.[\[1\]](#) Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.[\[4\]](#)
- Solid-Phase Extraction (SPE):
  - Condition the SPE plate wells with 500  $\mu$ L of methanol followed by 500  $\mu$ L of water.[\[6\]](#)
  - Load the supernatant from the protein precipitation step onto the conditioned SPE plate.[\[6\]](#)
  - Wash the wells with 500  $\mu$ L of water followed by 500  $\mu$ L of 50% methanol.[\[6\]](#)
  - Elute the analyte and internal standard with a solution of 60% acetonitrile and 40% methanol with 6% ammonia.[\[6\]](#)

## LC-MS/MS Conditions

Liquid Chromatography:

Parameter	Value
Column	ACQUITY Premier Peptide BEH C18 (2.1 x 50 mm, 1.7 $\mu$ m)
Mobile Phase A	0.1% Formic Acid in Water <a href="#">[5]</a>
Mobile Phase B	0.1% Formic Acid in Acetonitrile <a href="#">[5]</a>
Flow Rate	0.5 mL/min <a href="#">[5]</a>
Column Temperature	40 $^{\circ}$ C <a href="#">[5]</a>
Injection Volume	10 $\mu$ L <a href="#">[5]</a>

Gradient Elution:

Time (min)	% Mobile Phase B
0.0	20
1.0	20
4.0	60
4.1	95
5.0	95
5.1	20
8.0	20

## Mass Spectrometry:

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)[1]
Capillary Voltage	3.0 kV
Source Temperature	150 °C[1]
Desolvation Temperature	600 °C[1]
Desolvation Gas Flow	1000 L/h[1]
Collision Gas	Argon[1]

## Multiple Reaction Monitoring (MRM) Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Liraglutide	938.8 (4+)	1064.1	22[1]
Liraglutide (Confirmation)	938.5 (4+)	1128.4	Optimized
[13C6,15N]-Leu(26)-liraglutide (IS)	940.5 (4+)	1067.6	22[1]

## Results and Discussion

### Method Performance

The developed LC-MS/MS method was validated according to regulatory guidelines.

#### Linearity and Sensitivity:

The calibration curve was linear over the concentration range of 0.1 to 200 ng/mL with a correlation coefficient ( $r^2$ ) greater than 0.998.[1] The lower limit of quantification (LLOQ) was established at 0.1 ng/mL, with a signal-to-noise ratio well above 10.[1]

#### Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels. The precision (%CV) was within 9.86%, and the accuracy (% bias) was within  $\pm 2.58\%$ . [6]

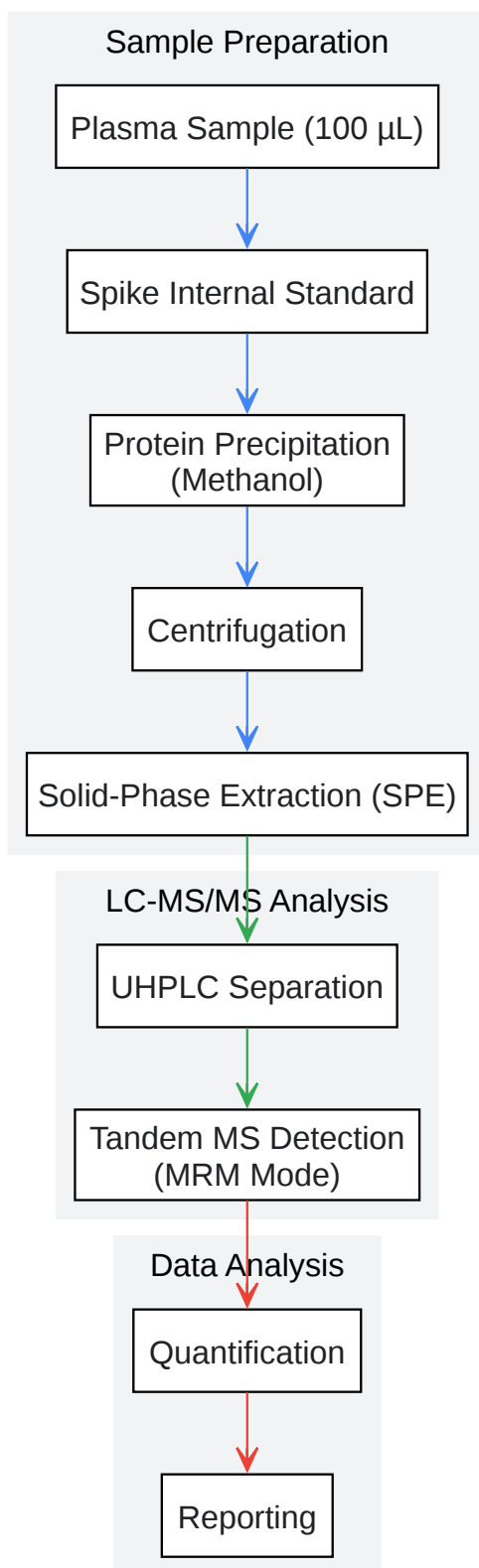
#### Recovery and Matrix Effect:

The extraction recovery of **liraglutide** from plasma was consistent and reproducible across the QC levels. The matrix effect was found to be minimal, with the matrix factor within acceptable limits.

### Quantitative Data Summary

Parameter	Result
Linear Dynamic Range	0.1 - 200 ng/mL[1]
Lower Limit of Quantification (LLOQ)	0.1 ng/mL[1]
Correlation Coefficient ( $r^2$ )	> 0.998[1]
Intra-day Precision (%CV)	2.13% - 9.86%[6]
Inter-day Precision (%CV)	4.14% - 8.36%[6]
Intra-day Accuracy (% Bias)	-2.36% to 2.58%[6]
Inter-day Accuracy (% Bias)	-2.36% to 2.58%[6]

## Visualizations



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Caption: Experimental workflow for **liraglutide** quantification.



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Caption: Key steps in the LC-MS/MS method.

## Conclusion

This application note describes a highly sensitive, selective, and robust LC-MS/MS method for the quantification of **liraglutide** in human plasma. The combination of protein precipitation and solid-phase extraction provides effective sample cleanup, while the optimized UHPLC and MS/MS conditions ensure accurate and precise measurements. This method is well-suited for supporting clinical and preclinical studies of **liraglutide**.

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- To cite this document: BenchChem. [Application Note: Ultrasensitive Quantification of Liraglutide in Human Plasma by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674861#quantifying-liraglutide-concentration-in-plasma-using-lc-ms-ms]



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Address: 3281 E Guasti Rd  
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